Structural Uniqueness and Regioisomeric Differentiation of 3-Bromo-5-hydroxy-N-methylbenzamide
No direct, quantitative, comparative biological or physicochemical data was identified in primary research or patents for 3-Bromo-5-hydroxy-N-methylbenzamide (Target Compound). However, its substitution pattern is a key differentiator from known regioisomers. The target compound has a 3-bromo-5-hydroxy substitution on the N-methylbenzamide core. In contrast, the isomer 5-Bromo-2-hydroxy-N-methylbenzamide (CAS 54808-59-2) features a 5-bromo-2-hydroxy pattern [1], and 3-Bromo-2-hydroxy-N-methylbenzamide (CAS 705949-57-1) has a 3-bromo-2-hydroxy pattern . The difference in the positions of the bromine and hydroxyl groups relative to the amide functionality is a critical determinant of molecular recognition, as demonstrated in related benzamide series where regioisomers exhibit divergent activity profiles [2].
| Evidence Dimension | Regioisomeric Substitution Pattern |
|---|---|
| Target Compound Data | 3-bromo-5-hydroxy-N-methylbenzamide |
| Comparator Or Baseline | 5-Bromo-2-hydroxy-N-methylbenzamide and 3-Bromo-2-hydroxy-N-methylbenzamide |
| Quantified Difference | Qualitative difference in the position of the bromine and hydroxyl substituents on the aromatic ring. |
| Conditions | Chemical structure analysis |
Why This Matters
This structural distinction is critical for procurement because regioisomers cannot be considered interchangeable; selecting the specific isomer is essential for maintaining the integrity of a research program or synthetic route.
- [1] PubChem. 5-Bromo-2-hydroxy-N-methylbenzamide. PubChem CID 16359966. View Source
- [2] Pflegr, V. et al. (2020). N-[3,5-Bis(trifluoromethyl)phenyl]-3-bromo-5-hydroxybenzamide Analogues: New Inhibitors of Acetyl- and Butyrylcholinesterase. *Current Topics in Medicinal Chemistry*, 20(23), 2094-2105. View Source
